molecular formula C11H9F3N2O B11714932 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol

Cat. No.: B11714932
M. Wt: 242.20 g/mol
InChI Key: CMWOVCGHHAXMLQ-UHFFFAOYSA-N
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Description

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring attached to a benzyl alcohol moiety, with a trifluoromethyl group at the alpha position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol typically involves the reaction of pyrazole with benzyl alcohol derivatives under specific conditions. One common method includes the use of trifluoromethylation reagents to introduce the trifluoromethyl group at the alpha position. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

    1-(Trifluoromethyl)-3-(1-pyrazolyl)benzene: Similar structure but lacks the benzyl alcohol moiety.

    4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.

    4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness: 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The benzyl alcohol moiety further enhances its versatility in various applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7,10,17H

InChI Key

CMWOVCGHHAXMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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